molecular formula C13H18N2O2 B11813501 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid

2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid

Cat. No.: B11813501
M. Wt: 234.29 g/mol
InChI Key: ISEGSJJRMOQSAF-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid is an organic compound that features a piperazine ring and a tolyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Attachment of the Tolyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the piperazine ring or the tolyl group, potentially forming amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group might yield benzoic acid derivatives, while reduction of the piperazine ring could produce secondary amines.

Scientific Research Applications

2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates or inhibitors, while the tolyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a tolyl group.

    2-(Piperazin-1-yl)-2-(p-tolyl)acetic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    2-(Piperazin-1-yl)-2-(o-tolyl)acetic acid: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

Uniqueness

2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta position may result in different steric and electronic effects compared to the ortho or para positions, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(3-methylphenyl)-2-piperazin-1-ylacetic acid

InChI

InChI=1S/C13H18N2O2/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15/h2-4,9,12,14H,5-8H2,1H3,(H,16,17)

InChI Key

ISEGSJJRMOQSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2

Origin of Product

United States

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